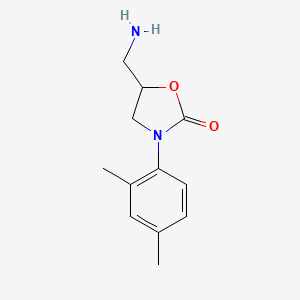
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is a chemical compound known for its versatile applications in various fields of scientific research and industry. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group substituted with two methyl groups at the 2 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with methyl substitutions can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with methyl groups in the presence of a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Reduced forms of the oxazolidinone ring or the phenyl group.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The oxazolidinone ring and the aminomethyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: A related compound with a formamide group instead of the oxazolidinone ring.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group and is used as a pharmaceutical intermediate.
Amitraz Related Compound A: A compound with similar structural features used in the synthesis of amitraz, an insecticide.
Uniqueness
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11(9(2)5-8)14-7-10(6-13)16-12(14)15/h3-5,10H,6-7,13H2,1-2H3 |
Clave InChI |
WBMZXGYLPIOXKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CC(OC2=O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
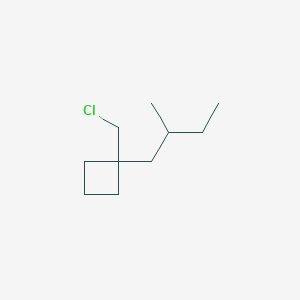
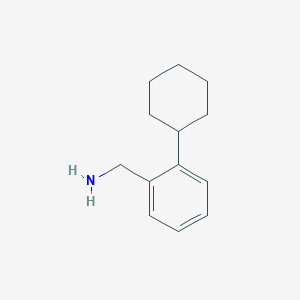
![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)

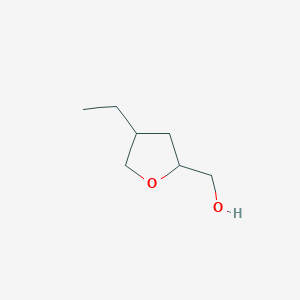
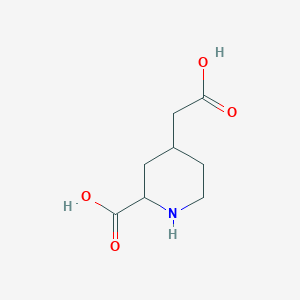

![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

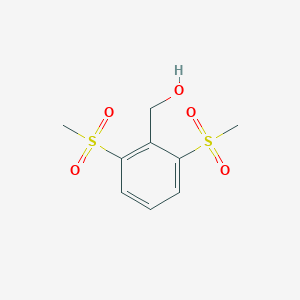
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)

